molecular formula C14H22O4 B14560998 3,4-Bis(2-methylbutoxy)cyclobut-3-ene-1,2-dione CAS No. 61699-66-9

3,4-Bis(2-methylbutoxy)cyclobut-3-ene-1,2-dione

Cat. No.: B14560998
CAS No.: 61699-66-9
M. Wt: 254.32 g/mol
InChI Key: QZCAPMCXVBGBKM-UHFFFAOYSA-N
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Description

3,4-Bis(2-methylbutoxy)cyclobut-3-ene-1,2-dione is a derivative of squaric acid, a compound known for its unique four-membered ring structure

Preparation Methods

The synthesis of 3,4-Bis(2-methylbutoxy)cyclobut-3-ene-1,2-dione typically involves the reaction of squaric acid with 2-methylbutanol under acidic conditions. The reaction proceeds through the formation of an ester intermediate, which then undergoes cyclization to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

3,4-Bis(2-methylbutoxy)cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can yield diols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. .

Scientific Research Applications

3,4-Bis(2-methylbutoxy)cyclobut-3-ene-1,2-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Bis(2-methylbutoxy)cyclobut-3-ene-1,2-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition or allosteric modulation .

Comparison with Similar Compounds

3,4-Bis(2-methylbutoxy)cyclobut-3-ene-1,2-dione can be compared with other squaric acid derivatives, such as:

These compounds share similar core structures but differ in their substituents, leading to unique properties and applications.

Properties

CAS No.

61699-66-9

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

3,4-bis(2-methylbutoxy)cyclobut-3-ene-1,2-dione

InChI

InChI=1S/C14H22O4/c1-5-9(3)7-17-13-11(15)12(16)14(13)18-8-10(4)6-2/h9-10H,5-8H2,1-4H3

InChI Key

QZCAPMCXVBGBKM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COC1=C(C(=O)C1=O)OCC(C)CC

Origin of Product

United States

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